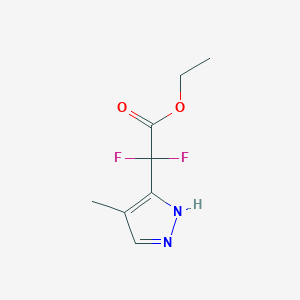
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is a chemical compound with the molecular formula C13H10Br3NO and a molecular weight of 435.94. This compound is known for its unique structure, which includes a pyridinium ring substituted with bromine atoms at positions 3 and 5, and a phenylethyl group attached to the nitrogen atom of the pyridinium ring. The compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) typically involves the reaction of 3,5-dibromopyridine with 2-oxo-2-phenylethyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) involves large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the pyridinium ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1).
Reduction: Amine derivatives of the compound.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Pyridinium,3,5-dichloro-1-(2-oxo-2-phenylethyl)-, bromide
- Pyridinium,3,5-difluoro-1-(2-oxo-2-phenylethyl)-, bromide
- Pyridinium,3,5-diiodo-1-(2-oxo-2-phenylethyl)-, bromide
Uniqueness
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is unique due to the presence of bromine atoms at positions 3 and 5 of the pyridinium ring. This substitution pattern imparts specific chemical properties to the compound, such as increased reactivity towards nucleophiles and potential biological activities. The presence of the phenylethyl group further enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
6273-88-7 |
|---|---|
分子式 |
C13H10Br3NO |
分子量 |
435.94 g/mol |
IUPAC名 |
2-(3,5-dibromopyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H10Br2NO.BrH/c14-11-6-12(15)8-16(7-11)9-13(17)10-4-2-1-3-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
InChIキー |
IHGVWCTZQQLPKN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)
![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)


![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)




![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)

![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)

![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
